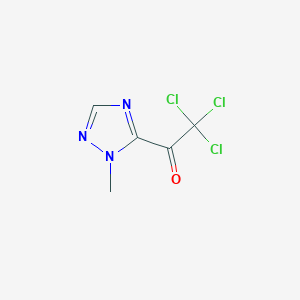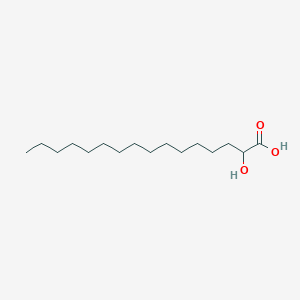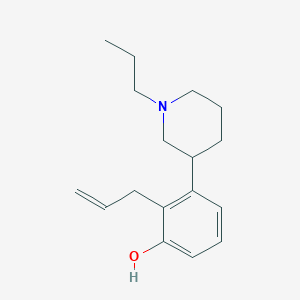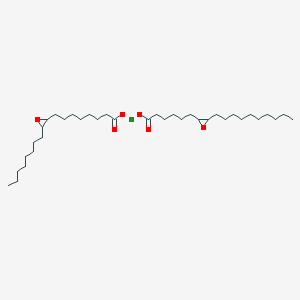
5-Phenyl-2-pentene
概要
説明
5-Phenyl-2-pentene is an organic compound with the molecular formula C₁₁H₁₄. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound consists of a phenyl group (a benzene ring) attached to a pentene chain, specifically at the second carbon atom of the pentene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
5-Phenyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Studies on the biological activity of this compound and its derivatives can provide insights into their potential use as pharmaceuticals or bioactive compounds.
Medicine: Research into the medicinal properties of this compound derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Phenyl-2-pentene involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form an alkene. For this compound, the reaction involves the use of 3-phenylpropyltriphenylphosphonium bromide and ethyl trifluoroacetate in the presence of sodium hydride and tetrahydrofuran as the solvent. The reaction mixture is refluxed and then cooled to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
化学反応の分析
Types of Reactions
5-Phenyl-2-pentene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond in this compound can produce 5-phenylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, such as bromination to form 2-bromo-5-phenyl-2-pentene.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Diols: Formed from further oxidation of epoxides.
Halogenated Compounds: Formed from substitution reactions.
作用機序
The mechanism of action of 5-Phenyl-2-pentene depends on the specific reaction it undergoes. For example, in the oxidation reaction to form an epoxide, the double bond in this compound reacts with the electrophilic oxygen of meta-chloroperoxybenzoic acid, leading to the formation of a three-membered epoxide ring . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.
類似化合物との比較
Similar Compounds
Styrene: Similar to 5-Phenyl-2-pentene but with a vinyl group instead of a pentene chain.
1-Phenyl-1-butene: Similar structure but with a butene chain instead of a pentene chain.
2-Phenyl-1-propene: Contains a propene chain instead of a pentene chain.
Uniqueness
This compound is unique due to the position of the phenyl group on the pentene chain, which influences its reactivity and the types of reactions it can undergo. The presence of the phenyl group also imparts specific chemical properties, such as increased stability and reactivity towards electrophilic addition reactions.
特性
IUPAC Name |
[(E)-pent-3-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXIHKLBZUKOLW-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881231 | |
| Record name | (3E)-3-Penten-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16091-23-9 | |
| Record name | (3E)-3-Penten-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




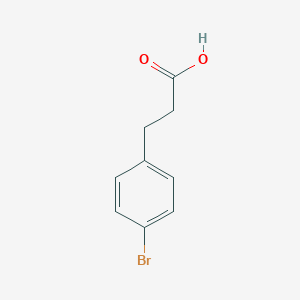

amine hydrochloride](/img/structure/B155508.png)
